molecular formula C6H4ClFIN B13891396 6-Chloro-3-fluoro-4-iodo-2-methylpyridine

6-Chloro-3-fluoro-4-iodo-2-methylpyridine

Cat. No.: B13891396
M. Wt: 271.46 g/mol
InChI Key: LAIPLCPMISBLJA-UHFFFAOYSA-N
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Description

6-chloro-3-fluoro-4-iodo-2-methylpyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, iodine, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-fluoro-4-iodo-2-methylpyridine can be achieved through several synthetic routes. One common method involves the halogenation of 2-methylpyridine derivatives. For instance, starting with 2-methyl-3-fluoropyridine, selective iodination and chlorination can be performed using appropriate reagents such as iodine monochloride (ICl) and chlorine gas (Cl2) under controlled conditions.

Another approach involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-methylpyridine is coupled with halogenated aryl halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-fluoro-4-iodo-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or carboxylic acid derivatives.

    Reduction: Formation of reduced pyridine derivatives with altered functional groups.

Scientific Research Applications

6-chloro-3-fluoro-4-iodo-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-fluoro-4-iodo-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-fluoro-4-iodo-5-methylpyridine
  • 6-chloro-2-fluoro-4-iodo-3-methylpyridine
  • 5-chloro-3-fluoro-4-iodo-2-methylpyridine

Uniqueness

6-chloro-3-fluoro-4-iodo-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and iodine atoms in specific positions allows for selective functionalization and diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

IUPAC Name

6-chloro-3-fluoro-4-iodo-2-methylpyridine

InChI

InChI=1S/C6H4ClFIN/c1-3-6(8)4(9)2-5(7)10-3/h2H,1H3

InChI Key

LAIPLCPMISBLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)I)F

Origin of Product

United States

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